2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid
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Overview
Description
2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid is an organic compound with a complex structure that includes a pyridazine ring. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique chemical properties and reactivity, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid typically involves multiple steps, starting with the preparation of the pyridazine ring. One common synthetic route includes the reaction of hydrazine derivatives with diketones to form the pyridazine core.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the pyridazine ring or the phenyl group, leading to different products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid involves its interaction with specific molecular targets in biological systems. The pyridazine ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid can be compared with other similar compounds, such as:
Benzoic acid, 2- (1’,6’-dihydro-6’-oxo-1’-phenyl [2,3’-bipyridin]-5’-yl)-, methyl ester: This compound has a similar pyridazine structure but differs in its functional groups and overall reactivity.
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Another compound with a pyridazine ring, used in different industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.
Properties
IUPAC Name |
2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-11-7-6-10(18-8-12(16)17)13-14(11)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRKJWOXAUUSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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